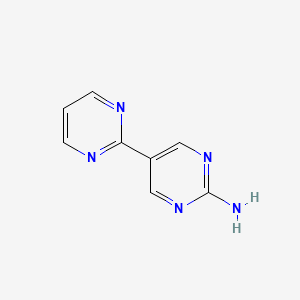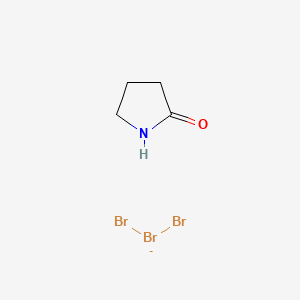![molecular formula C21H28BrN5O B2492357 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396678-57-1](/img/structure/B2492357.png)
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C21H28BrN5O and its molecular weight is 446.393. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
The compound’s structural features make it a potential antifungal agent. Researchers have investigated its efficacy against fungal pathogens, particularly those causing superficial and systemic infections. By disrupting fungal cell membranes or interfering with essential metabolic pathways, this compound could offer a novel approach to combating fungal diseases .
Anticancer Potential
The 1,2,4-triazole derivatives have garnered attention in cancer research. This compound’s unique structure may inhibit cancer cell growth by targeting specific enzymes or receptors involved in cell proliferation. Further studies are needed to assess its cytotoxicity, selectivity, and potential as an anticancer drug candidate .
Antiviral Properties
Given the global impact of viral infections, compounds with antiviral activity are crucial. Researchers have explored the antiviral potential of 1,2,4-triazole derivatives, including this compound. It may interfere with viral replication or entry mechanisms, making it a candidate for further investigation against specific viruses .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Some 1,2,4-triazole derivatives exhibit anti-inflammatory properties by modulating cytokines, enzymes, or signaling pathways. Investigating this compound’s anti-inflammatory effects could lead to new therapeutic strategies .
Antibacterial Activity
While the compound’s antibacterial potential has not been extensively studied, its structural features suggest it could disrupt bacterial cell walls or essential processes. Researchers may explore its activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Applications
The central nervous system is vulnerable to various insults, including oxidative stress and neurodegenerative diseases. Some 1,2,4-triazole derivatives exhibit neuroprotective effects by reducing oxidative damage or modulating neurotransmitter systems. Investigating this compound’s impact on neuronal health could yield valuable insights .
Metabolic Disorders
Compounds with 1,2,4-triazole scaffolds have shown promise in managing metabolic disorders such as diabetes and obesity. This compound’s potential as an antidiabetic agent or a modulator of lipid metabolism warrants further exploration .
Cardiovascular Applications
Given the prevalence of cardiovascular diseases, compounds that affect blood vessels, platelets, or cardiac function are crucial. While research is limited, this compound’s effects on vascular tone, platelet aggregation, or cardiac contractility could be relevant .
Propiedades
IUPAC Name |
2-(2-bromophenyl)-1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN5O/c22-19-9-5-4-6-17(19)14-21(28)26-12-10-25(11-13-26)15-20-24-23-16-27(20)18-7-2-1-3-8-18/h4-6,9,16,18H,1-3,7-8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERNRYXXNUHUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)


![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)
![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)
![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)


![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)
![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)
